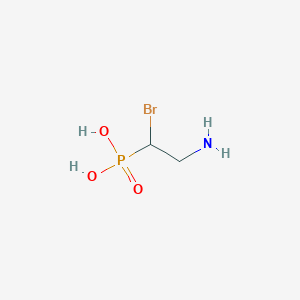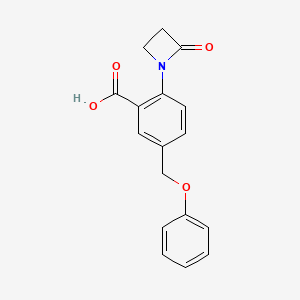
2-(2-Oxoazetidin-1-yl)-5-(phenoxymethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxoazetidin-1-yl)-5-(phenoxymethyl)benzoic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an azetidinone ring, which is a four-membered lactam, and a benzoic acid moiety substituted with a phenoxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the rhodium-catalyzed hydroformylation of N-(2-propenyl)-β-lactams, followed by subsequent reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxoazetidin-1-yl)-5-(phenoxymethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The azetidinone ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the benzoic acid moiety.
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidinone ring may yield a more oxidized lactam, while substitution reactions can introduce various functional groups to the phenoxymethyl moiety.
Scientific Research Applications
2-(2-Oxoazetidin-1-yl)-5-(phenoxymethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-Oxoazetidin-1-yl)-5-(phenoxymethyl)benzoic acid involves its interaction with molecular targets through its functional groups. The azetidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenoxymethyl group can enhance the compound’s binding affinity to specific targets, while the benzoic acid moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-Oxoazetidin-1-yl)-N-phenylcyclohexanecarboxamide: Similar azetidinone structure but with different substituents.
N-(2-propenyl)-β-lactams: Precursor compounds used in the synthesis of azetidinone derivatives.
Uniqueness
2-(2-Oxoazetidin-1-yl)-5-(phenoxymethyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
81461-96-3 |
|---|---|
Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
2-(2-oxoazetidin-1-yl)-5-(phenoxymethyl)benzoic acid |
InChI |
InChI=1S/C17H15NO4/c19-16-8-9-18(16)15-7-6-12(10-14(15)17(20)21)11-22-13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,20,21) |
InChI Key |
ANXYAZSGTFSRDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1=O)C2=C(C=C(C=C2)COC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


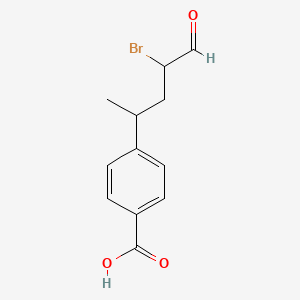
![Benzoic acid, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-bromo-5-nitro-, ethyl ester](/img/structure/B14427959.png)
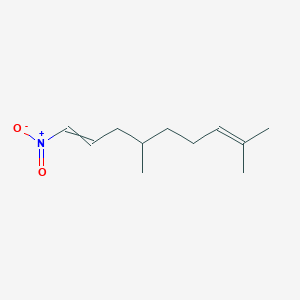

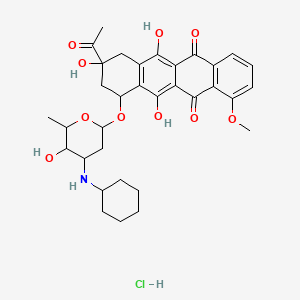
![3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid](/img/structure/B14427987.png)
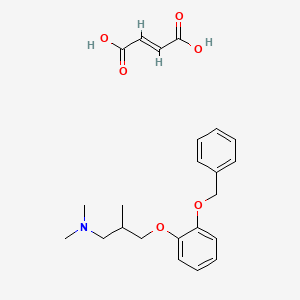
![(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14427993.png)
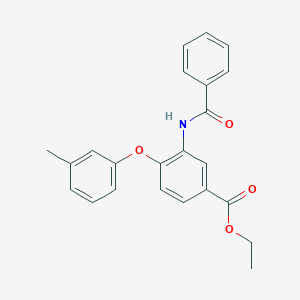
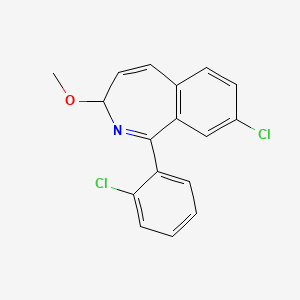
![4-[2-(Benzyloxy)ethyl]-5-(hydroxymethyl)cyclohex-3-en-1-one](/img/structure/B14428014.png)


